molecular formula C7H5BrN2O2 B15147136 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Cat. No.: B15147136
M. Wt: 229.03 g/mol
InChI Key: WJTHUCAXNQXCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis
8-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a pyrido-oxazine core with a bromine substituent at the 8-position. Its molecular formula is C₇H₅BrN₂O₂, with a molecular weight of 229.03 g/mol (inferred from the 7-bromo positional isomer in ). The compound is synthesized via alkylation or substitution reactions; for example, microwave-assisted methods () or reactions with brominated precursors (e.g., bromoacetyl chloride) under basic conditions ().

The bromine substituent likely enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name

8-bromo-4H-pyrido[4,3-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-4-1-9-2-5-7(4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTHUCAXNQXCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CN=CC(=C2O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the bromination of a precursor compound. One common method involves the use of bromine in an organic solvent under controlled conditions to introduce the bromine atom at the desired position. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of large quantities of the compound with minimal human intervention .

Chemical Reactions Analysis

Types of Reactions

8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative .

Scientific Research Applications

8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and the oxazinone ring play crucial roles in binding to these targets, which can include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Activities

Table 1: Key Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Targets Reference
8-Bromo-2H-pyrido[4,3-b]oxazin-3(4H)-one Br at 8-position 229.03 Anticancer (inferred) NF-κB, BRD4 (hypoth.) [18, 20]
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b]oxazin-3-one 4-Nitrobenzyl at 4-position 301.27 NF-κB inhibition (IC₅₀ ~1–3 μM) NF-κB, HCC cells [1, 11]
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one Br at 7-position (benzene) 229.03 Anticancer (in vitro) Not specified [2]
2,2-Dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Dimethyl at 2-position 180.18 BRD4 inhibition (IC₅₀ ~2 μM) BRD4, prostate cancer [3]
5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one Cl at 5-position 184.59 Synthetic intermediate N/A [18, 21]

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Pyrido-oxazinones with bulky substituents (e.g., nitrobenzyl) exhibit longer half-lives in vivo (e.g., NPO at 50 mg/kg in mice) .

Structure-Activity Relationship (SAR) Insights

  • Position of Halogen: Bromine at the 8-position (pyrido[4,3-b] core) may hinder binding to BRD4 compared to 7-bromo-benzo[b]oxazinones, which retain anticancer activity .
  • Substituent Size : Bulky groups (e.g., nitrobenzyl) at the 4-position enhance NF-κB inhibition, while smaller groups (e.g., methyl) are optimal for BRD4 .
  • Core Heterocycle: Pyrido-oxazinones show higher selectivity for kinase targets compared to benzo-oxazinones, which are broader in activity .

Biological Activity

8-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that contributes to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • IUPAC Name : 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3-one
  • Molecular Formula : C7_7H5_5BrN2_2O2_2
  • Molecular Weight : 229.03 g/mol
  • CAS Number : 1260903-15-8

The biological activity of 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor functions through binding mechanisms that alter signaling pathways. Key targets may include:

  • Kinases : Involved in cell signaling and regulation.
  • Proteases : Enzymes that break down proteins and peptides.
  • Ion Channels : Proteins that allow ions to pass through cellular membranes.

Anticancer Properties

Research indicates that compounds similar to 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one exhibit significant anticancer activity. For instance, derivatives targeting the PI3K/Akt/mTOR signaling pathway have shown promising results in inhibiting cancer cell growth. A study demonstrated that a related compound had an IC50_{50} of 0.63 nM against PI3Kα and showed efficacy in tumor xenograft models with a tumor growth inhibition (TGI) rate of 87.7% at a dose of 50 mg/kg .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various derivatives have been found to be comparable to standard antibiotics like ampicillin .

Data Table: Summary of Biological Activities

Activity Type Target IC50_{50} Notes
AnticancerPI3Kα0.63 nMEffective in tumor models
AntimicrobialS. aureusComparable to ampicillinEffective against multiple strains
AntimicrobialE. coliComparable to ampicillinModerate-to-good activity

Case Study 1: Anticancer Efficacy

In a controlled study involving Hela/A549 tumor xenografts, the compound demonstrated significant anticancer properties without causing substantial weight loss or toxicity over a treatment period of 30 days. The results indicated its potential as a candidate for further development as an anticancer drug .

Case Study 2: Antimicrobial Evaluation

A series of synthesized derivatives were tested for antimicrobial efficacy against clinical isolates of bacteria resistant to conventional treatments. The results highlighted the potential role of these compounds in addressing antibiotic resistance .

Q & A

What are the optimal synthetic routes for 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one, and how can reaction yields be improved?

Level: Basic

Answer:
Synthesis typically involves bromination of a pyrido-oxazine precursor or cyclization of brominated intermediates. A validated method includes:

Starting Material Preparation : Begin with a pyridine derivative or anthranilic acid analog substituted with bromine.

Cyclization : Use benzoyl chloride or similar acylating agents in pyridine at 0–5°C to form the oxazine ring .

Purification : Recrystallize the product using ethanol or ethyl acetate/hexane mixtures, monitored by TLC (hexane:ethyl acetate = 2:1) .

Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility) or temperature (reflux vs. room temperature) to enhance reaction efficiency. For example, higher temperatures (80–100°C) may improve cyclization but risk side reactions .

Which spectroscopic and analytical techniques are critical for characterizing 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one?

Level: Basic

Answer:
Key methods include:

Technique Application Example Parameters
¹H/¹³C NMR Confirm molecular structure and substituent positionsDMSO-d6 solvent; δ 7.2–8.5 ppm for aromatic protons
IR Spectroscopy Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groupsKBr pellet method
X-ray Crystallography Resolve stereochemistry and bond anglesCompare with similar compounds (e.g., 6-bromo analogs)
HPLC-MS Assess purity and molecular weightReverse-phase C18 column; ESI+ mode for [M+H]+ ion

How can computational modeling aid in predicting the reactivity of 8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one?

Level: Advanced

Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect increases electrophilicity at the pyridine ring .

Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using the SMILES string C1C(=O)NC2=C(O1)C=CC(=C2)Br to model binding .

Reaction Path Analysis : Use quantum chemical software (e.g., Gaussian) to explore transition states in bromination or ring-opening reactions .

What strategies resolve contradictions in reported bioactivity data for this compound?

Level: Advanced

Answer:

Orthogonal Assays : Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) tests .

Structural Analog Comparison : Compare results with 6-bromo or 7-bromo analogs (e.g., 6-Bromo-2H-1,4-benzoxazin-3(4H)-one) to isolate substituent effects .

Statistical Validation : Apply ANOVA or multivariate analysis to account for batch-to-batch variability in IC₅₀ values .

How to design derivatives of this compound for structure-activity relationship (SAR) studies?

Level: Advanced

Answer:

Substituent Introduction :

  • Position 2 : Introduce methyl or ethyl groups via alkylation (e.g., using methyl iodide) to study steric effects .
  • Position 8 : Replace bromine with amino or methoxy groups via Buchwald-Hartwig coupling .

Bioisosteric Replacement : Swap the oxazine ring with pyrimidinone or thiazole moieties to assess ring flexibility .

Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic features .

What experimental controls are essential in kinetic studies of its degradation or metabolic pathways?

Level: Advanced

Answer:

Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis pathways of the oxazine ring .

Stability Controls : Store samples at –20°C (vs. room temperature) to minimize thermal degradation .

Enzymatic Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .

How to address discrepancies in reported solubility or crystallinity data?

Level: Advanced

Answer:

Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., DMSO, THF, chloroform) and analyze via PXRD .

Solubility Parameter Matching : Use Hansen solubility parameters (δD, δP, δH) to identify ideal solvents (e.g., δ ≈ 20 MPa¹/² for DMSO) .

Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous buffers to detect aggregation .

What are the best practices for scaling up synthesis without compromising purity?

Level: Advanced

Answer:

Flow Chemistry : Use microreactors to maintain consistent temperature and mixing for bromination steps .

In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Green Chemistry : Replace pyridine with biodegradable solvents (e.g., 2-MeTHF) to reduce environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.